molecular formula C19H18N2O3 B2444158 2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid CAS No. 637324-20-0

2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid

Cat. No. B2444158
CAS RN: 637324-20-0
M. Wt: 322.364
InChI Key: VKMOVGVHFLBKQS-UHFFFAOYSA-N
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Description

The compound “2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid” is a benzimidazole derivative . The benzimidazole group is a significant pharmacophore in medicinal chemistry and is a part of many biologically active compounds .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex. Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using the B3LYP/6-311++G(d,p) basis set .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. Vibrational spectroscopy, quantum computational, and molecular docking studies have been conducted on similar compounds . These studies provide insights into the compound’s reactivity and potential interactions with other molecules.

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their structure and the biological system they interact with. For instance, benzoic acid, a related compound, is known to conjugate to glycine in the liver and is excreted as hippuric acid . It’s used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, benzoic acid, a related compound, has a flash point of 121 °C / 249.8 °F and an autoignition temperature of 570 °C / 1058 °F .

Future Directions

Future research on benzimidazole derivatives could involve further experimental and theoretical investigations on their optimized geometrical structure, electronic, and vibrational features . Additionally, studies on their potential biological activity and therapeutic applications could also be beneficial .

properties

IUPAC Name

2-[2-(2-methylpropyl)benzimidazole-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12(2)11-17-20-15-9-5-6-10-16(15)21(17)18(22)13-7-3-4-8-14(13)19(23)24/h3-10,12H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMOVGVHFLBKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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